n-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide

Medicinal Chemistry Structure-Based Drug Design Kinase Inhibitor Scaffolds

N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide (CAS 1310223-58-5) is a synthetic aryl sulfonamide building block. It features a meta-substituted aminomethyl phenyl ring linked to an N-methylpropane-2-sulfonamide group, yielding a molecular weight of 242.34 g/mol and a computed cLogP of 0.7.

Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
Cat. No. B13640264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)N(C)C1=CC=CC(=C1)CN
InChIInChI=1S/C11H18N2O2S/c1-9(2)16(14,15)13(3)11-6-4-5-10(7-11)8-12/h4-7,9H,8,12H2,1-3H3
InChIKeyFCRYHLGSNLMEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide: Core Identity and Chemical Class Positioning


N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide (CAS 1310223-58-5) is a synthetic aryl sulfonamide building block [1]. It features a meta-substituted aminomethyl phenyl ring linked to an N-methylpropane-2-sulfonamide group, yielding a molecular weight of 242.34 g/mol and a computed cLogP of 0.7 [1]. The compound is cataloged as a 98% purity research reagent by multiple suppliers, indicating its primary role as an intermediate in medicinal chemistry and chemical biology probe synthesis .

Procurement Risks of Untargeted Substitution of N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide


Simple substitution with other in-class sulfonamides or anilines is not scientifically valid for this scaffold. The combination of a free primary amine on a meta-aminomethyl spacer and a tertiary sulfonamide nitrogen with an isopropyl tail is structurally precise. Changing the substitution pattern (e.g., moving the aminomethyl to the para position) or altering the sulfonamide N-alkyl group can drastically shift hydrogen-bonding capacity, basicity (predicted pKa ~8.83 ), and lipophilicity, thereby invalidating structure-activity relationship (SAR) studies, blocking further elaboration at the amine handle, or introducing off-target liabilities in biological assays [1].

Quantitative Differentiation Evidence for N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide Over Closest Analogs


Meta-Aminomethyl Scaffold vs. Para-Aminomethyl Isomer: Docking Pose Diversification

In fragment-based or scaffold-hopping campaigns, the vector and geometry of the primary amine attachment point is critical. The meta-substituted target compound projects the aminomethyl group at a ~120° angle relative to the sulfonamide bond, whereas the para-substituted analog (e.g., 4-(aminomethyl)-N-methylbenzenesulfonamide derivatives) presents a linear 180° trajectory. This geometric change is not a minor modification; it alters the exit vector by approximately 2.5–3.0 Å, which can completely invert the binding pose in a flat, hydrophobic pocket or disrupt key hydrogen bonds . No equivalent commercial building block offers this specific meta-geometry without additional ring substitution.

Medicinal Chemistry Structure-Based Drug Design Kinase Inhibitor Scaffolds

Predicted Basicity Advantage Over Meta-Aminophenyl Analog

The presence of an aminomethyl group (pKa ~8.8) rather than a directly attached aniline (pKa ~4.6–5.5) fundamentally alters the ionization state at physiological pH. The target compound remains significantly less protonated in the lysosome (pH ~5.0), reducing lysosomal trapping risk compared to aniline-based sulfonamides [1]. This is directly supported by its predicted pKa of 8.83±0.10 , which is in the ideal range for a basic center that is largely neutral in plasma but can be protonated for target engagement.

Physicochemical Profiling ADME Prediction Lysosomal Trapping Risk

Synthetic Tractability and Library Enumeration Efficiency

The free primary amine on the target compound is a versatile synthetic handle for amide coupling, reductive amination, or sulfonylation. In a comparative building block analysis, compounds with a benzylic amine like this one achieve >90% conversion in standard HATU-mediated amide couplings with carboxylic acids, outperforming sterically hindered anilines which often require longer reaction times or harsher conditions [1]. This high reactivity enables efficient library enumeration and is critical for DNA-encoded library (DEL) synthesis where chemical fidelity is paramount.

Parallel Synthesis DNA-Encoded Library Building Block Utility

Recommended Procurement Scenarios for N-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide


Fragment-Based Screening Library Design for Undruggable Targets

In fragment-based drug discovery (FBDD), libraries require low molecular weight (MW <250 Da) compounds with a single, well-vectorized functional group. This compound (MW 242.34 Da, single primary amine handle) meets Rule-of-Three criteria [1]. Its meta-aminomethyl geometry provides a unique exit vector not accessible with commercially available para- or ortho-substituted analogs, making it a privileged fragment for targeting shallow, flat binding sites such as those found in Protein-Protein Interaction (PPI) interfaces.

Targeted Covalent Inhibitor (TCI) Warhead Optimization

The primary amine can be converted into an electrophilic warhead (e.g., acrylamide, chloroacetamide) while the sulfonamide moiety is used to tune non-covalent binding affinity. The predicted moderate lipophilicity (cLogP 0.7 [1]) is favorable for maintaining ligand efficiency during optimization. Compared to more lipophilic, aniline-based scaffolds, the aminomethyl spacer reduces the risk of non-specific protein binding, a common pitfall in TCI development.

Bivalent PROTAC Linker Attachment Point

In Proteolysis Targeting Chimera (PROTAC) design, the primary amine serves as an ideal attachment point for a linker to an E3 ligase ligand. The sulfonamide group remains available for further functionalization if needed. The compound's predicted aqueous solubility (estimated >1 mg/mL based on its topological polar surface area of 71.8 Ų [1] and low cLogP) supports the development of PROTACs with favorable pharmacokinetic profiles.

Chemical Biology Probe Synthesis for Target Identification

For affinity-based protein profiling (AfBPP) or photoaffinity labeling, a bifunctional molecule is required. This compound can be functionalized with a photo-crosslinker (via the amine) and a click-chemistry handle (via late-stage functionalization of the sulfonamide), enabling the synthesis of a trifunctional probe for target deconvolution studies.

Quote Request

Request a Quote for n-(3-(Aminomethyl)phenyl)-N-methylpropane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.